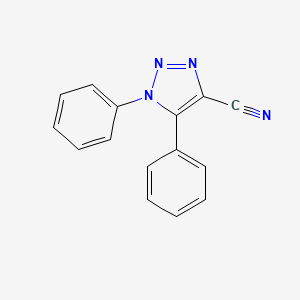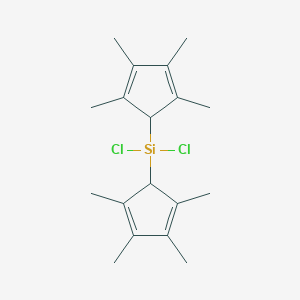
3-Ethyl-6-fluorocyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-6-fluorocyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are cyclic enones, which are characterized by a six-membered ring containing a double bond and a ketone functional group. The presence of an ethyl group at the third position and a fluorine atom at the sixth position makes this compound unique and potentially useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-fluorocyclohex-2-en-1-one can be achieved through several methods. One common approach involves the use of allyl-palladium catalysis for the α,β-dehydrogenation of ketones via their zinc enolates . This method utilizes commercially available Zn(TMP)2 as a base and diethyl allyl phosphate as an oxidant, operating under salt-free conditions.
Another method involves the cationic Rh(I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropanes and CO, which affords β,γ-cyclohexenones as major products . Additionally, the Wittig reaction of aldehydes with (cyclopropylmethyl)triphenylphosphonium bromide followed by UV irradiation in the presence of Fe(CO)5 can convert alkenyl cyclopropanes to 2-substituted cyclohexenones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed oxidative cross-coupling reactions and other catalytic processes are common in industrial settings due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-6-fluorocyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethyl-6-fluorocyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-6-fluorocyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The presence of the fluorine atom enhances its reactivity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: The parent compound without the ethyl and fluorine substituents.
3-Methylcyclohex-2-en-1-one: Similar structure with a methyl group instead of an ethyl group.
6-Fluorocyclohex-2-en-1-one: Similar structure without the ethyl group.
Uniqueness
3-Ethyl-6-fluorocyclohex-2-en-1-one is unique due to the combined presence of the ethyl group and the fluorine atom, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
88100-68-9 |
|---|---|
Fórmula molecular |
C8H11FO |
Peso molecular |
142.17 g/mol |
Nombre IUPAC |
3-ethyl-6-fluorocyclohex-2-en-1-one |
InChI |
InChI=1S/C8H11FO/c1-2-6-3-4-7(9)8(10)5-6/h5,7H,2-4H2,1H3 |
Clave InChI |
FVXPFXZMKOPUDW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=O)C(CC1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


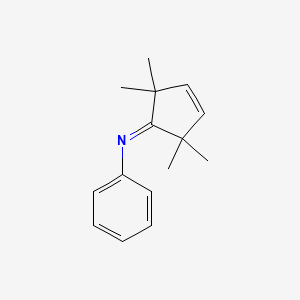
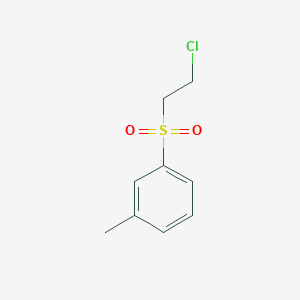
![sodium;[6-[4-[5-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14394995.png)


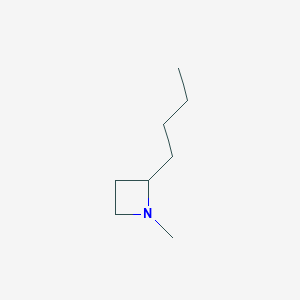
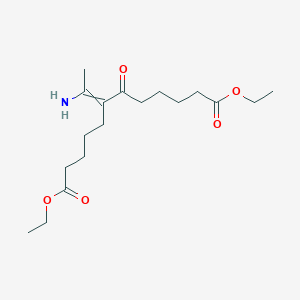
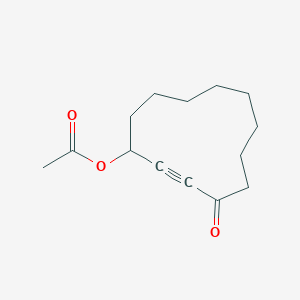



![N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B14395056.png)
